molecular formula C10H12ClF2N3 B1458176 1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine CAS No. 1565827-81-7

1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine

Cat. No. B1458176
CAS RN: 1565827-81-7
M. Wt: 247.67 g/mol
InChI Key: YUJNUNUYEORSDZ-UHFFFAOYSA-N
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Description

“1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine” is a chemical compound with the CAS Number: 1565827-81-7 and Linear Formula: C10H12ClF2N3 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine”, has been a topic of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine” is represented by the Linear Formula: C10H12ClF2N3 .


Chemical Reactions Analysis

The specific chemical reactions involving “1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine” are not fully detailed in the available resources .

Scientific Research Applications

Pharmacological Potential and Metabolic Pathways Arylpiperazine derivatives have been explored for their therapeutic potential, especially in treating depression, psychosis, and anxiety. These compounds, including buspirone and trazodone, undergo extensive metabolism, with CYP3A4-dependent N-dealkylation forming 1-aryl-piperazines, which are active metabolites affecting serotonin receptors and showing a variety of neurological effects (Caccia, 2007).

Therapeutic Uses and Molecular Design Piperazine derivatives are incorporated into drugs with diverse therapeutic uses, such as antipsychotic, antidepressant, anticancer, and antiviral agents. Modifying the piperazine nucleus significantly influences the medicinal potential of resultant molecules, underscoring its versatility in drug design (Rathi et al., 2016).

Anti-mycobacterial Activity Piperazine and its analogues have demonstrated potential activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the scaffold's significance in developing new anti-mycobacterial agents (Girase et al., 2020).

Antipsychotic Properties Cariprazine, a piperazine derivative, has been approved for treating schizophrenia and bipolar disorder. Its mechanism involves partial agonism at dopamine D2, D3 receptors, and antagonism at serotonin receptors, illustrating the role of piperazine derivatives in neuropsychiatric treatment (Patel et al., 2022).

Biological and Pharmacological Activities Piperazine derivatives exhibit a broad range of biological activities, including antimicrobial, antitubercular, anticonvulsant, and anti-inflammatory effects. This broad spectrum is attributed to the chemical versatility and structural modification potential of the piperazine ring (Verma & Kumar, 2017).

Mechanism of Action

The mechanism of action of “1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine” is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with “1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine” are not specified in the available resources .

Future Directions

The future directions for the study and application of “1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine” are not detailed in the available resources .

properties

IUPAC Name

1-[5-chloro-4-(difluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2N3/c11-8-6-15-9(5-7(8)10(12)13)16-3-1-14-2-4-16/h5-6,10,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJNUNUYEORSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C(=C2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212357
Record name 1-[5-Chloro-4-(difluoromethyl)-2-pyridinyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1565827-81-7
Record name 1-[5-Chloro-4-(difluoromethyl)-2-pyridinyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565827-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Chloro-4-(difluoromethyl)-2-pyridinyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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